Alcaftadine N-Oxide

説明

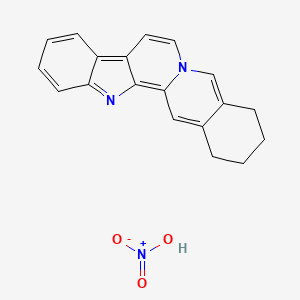

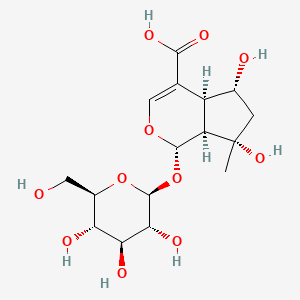

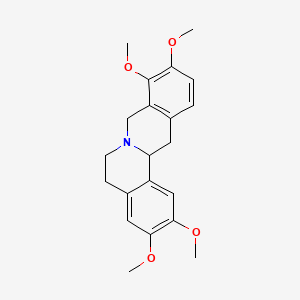

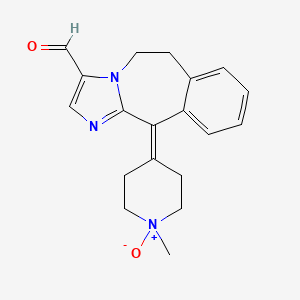

Alcaftadine N-Oxide is a compound with the molecular formula C19H21N3O2 . It is known by several synonyms, including Alcaftadine-N-oxide and Alcaftadine metabolite 5 (m5) . It is related to Alcaftadine, which is an antihistamine used to prevent itching of the eyes due to allergies .

Synthesis Analysis

While specific synthesis methods for Alcaftadine N-Oxide were not found, general methods for the synthesis of N-Oxides involve the oxidation of tertiary amines . Additionally, a study on the synthesis and structural elucidation of Alcaftadine, a related compound, might provide some insights .

Molecular Structure Analysis

The InChI string for Alcaftadine N-Oxide is InChI=1S/C19H21N3O2/c1-22(24)10-7-15(8-11-22)18-17-5-3-2-4-14(17)6-9-21-16(13-23)12-20-19(18)21/h2-5,12-13H,6-11H2,1H3 . The Canonical SMILES string is C[N+]1(CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C=O)CC1)[O-] .

Physical And Chemical Properties Analysis

Alcaftadine N-Oxide has a molecular weight of 323.4 g/mol . Its computed properties include a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 1 . The exact mass and monoisotopic mass are both 323.16337692 g/mol .

科学的研究の応用

Pharmacology: Enhancing Drug Solubility and Permeability

Alcaftadine N-Oxide, due to its N-oxide functionality, can play a significant role in pharmacology by enhancing drug solubility and decreasing membrane permeability . This property is particularly beneficial in formulating drugs that require improved bioavailability and targeted delivery within the body.

Biochemistry: Redox Reactivity in Drug Targeting

In biochemistry, the redox reactivity of N-oxide groups like those in Alcaftadine N-Oxide is crucial for drug targeting and cytotoxicity . This characteristic allows for the development of prodrugs that can be activated under specific conditions, such as hypoxic environments in cancerous tissues.

Medicine: Hypoxia-Activated Prodrugs

Alcaftadine N-Oxide’s potential in medicine includes its application as a hypoxia-activated prodrug . These prodrugs remain inactive in normal tissues but are enzymatically reduced to active drugs in hypoxic conditions, which are common in solid tumors, thus allowing for targeted therapy with minimal side effects.

Immunology: Modulation of Immune Cell Mobilization

In immunology, Alcaftadine N-Oxide can influence immune cell mobilization and stabilize mast cells, which are essential in the body’s response to allergens and in preventing the release of histamine from mast cells .

Ophthalmology: Treatment of Allergic Conjunctivitis

Alcaftadine N-Oxide is used in ophthalmology for the treatment of allergic conjunctivitis. It acts as an antihistamine and mast cell stabilizer, reducing symptoms like itching, edema, and hyperemia .

Dermatology: Potential in Nanodermatology

The field of dermatology could benefit from the incorporation of Alcaftadine N-Oxide into nanocarriers for targeted drug delivery. Nanotechnology can enhance the delivery and efficacy of dermatological treatments, potentially including those involving Alcaftadine N-Oxide .

作用機序

Target of Action

Alcaftadine N-Oxide primarily targets the H1 histamine receptor . This receptor plays a crucial role in mediating allergic reactions. Alcaftadine also exhibits a high affinity for H2 receptors and a lower affinity for H4 receptors . These receptors are involved in immune cell recruitment and mast cell stabilization .

Mode of Action

Alcaftadine N-Oxide acts as an antagonist of the H1 histamine receptor . By blocking this receptor, it inhibits the release of histamine from mast cells . This results in decreased chemotaxis and inhibition of eosinophil activation .

Biochemical Pathways

histamine signaling pathway . By inhibiting the release of histamine, it likely disrupts the cascade of biochemical reactions that lead to allergic responses .

Pharmacokinetics

Following topical ocular administration, Alcaftadine N-Oxide appears rapidly in the systemic circulation . The mean plasma Cmax of alcaftadine is approximately 60 pg/mL, and the median Tmax occurs at 15 minutes . Plasma concentrations of alcaftadine were below the lower limit of quantification (10 pg/mL) by 3 hours after dosing . The metabolism of alcaftadine is mediated by non-CYP450 cytosolic enzymes to the active carboxylic acid metabolite .

Result of Action

The primary result of Alcaftadine N-Oxide’s action is the prevention of itching associated with allergic conjunctivitis . By blocking histamine receptors and inhibiting the release of histamine from mast cells, it reduces itching and redness of the eyes .

将来の方向性

While specific future directions for Alcaftadine N-Oxide were not found, the continued study of related compounds like Alcaftadine could provide valuable insights. For instance, research into the safety and efficacy of Alcaftadine in treating allergic conjunctivitis could potentially be applied to Alcaftadine N-Oxide .

特性

IUPAC Name |

11-(1-methyl-1-oxidopiperidin-1-ium-4-ylidene)-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-22(24)10-7-15(8-11-22)18-17-5-3-2-4-14(17)6-9-21-16(13-23)12-20-19(18)21/h2-5,12-13H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLRSVNIJHMDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C=O)CC1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alcaftadine N-Oxide | |

CAS RN |

952649-75-1 | |

| Record name | Alcaftadine-N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952649751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALCAFTADINE-N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3S879Z8ZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。